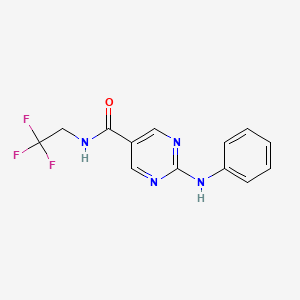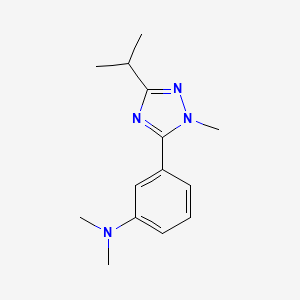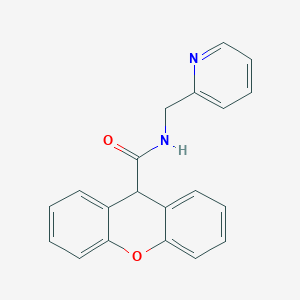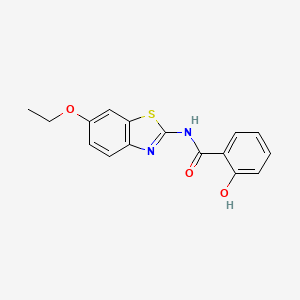
2-anilino-N-(2,2,2-trifluoroethyl)-5-pyrimidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-anilino-N-(2,2,2-trifluoroethyl)-5-pyrimidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields of study. This compound is also known as TAE684 and is a potent inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase that plays a crucial role in the development and progression of various cancers.
Wirkmechanismus
TAE684 inhibits the activity of ALK by binding to its ATP-binding site, thereby preventing the activation of downstream signaling pathways that are involved in cell growth and survival. This inhibition of ALK activity ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
TAE684 has been found to have various biochemical and physiological effects on cancer cells. It inhibits the activity of ALK, which is involved in the regulation of various cellular processes, including cell growth, survival, and differentiation. In addition, TAE684 has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using TAE684 in lab experiments is its potency and selectivity towards ALK. This allows for the specific inhibition of ALK activity without affecting other cellular processes. However, one limitation of using TAE684 is its potential toxicity towards normal cells, which can limit its use in preclinical studies.
Zukünftige Richtungen
There are several future directions for the study of TAE684. One potential application is in the development of combination therapies for cancer treatment, where TAE684 can be used in combination with other drugs to enhance their efficacy. In addition, the development of more potent and selective ALK inhibitors based on the structure of TAE684 is also an area of future research. Finally, the identification of biomarkers that can predict the response of cancer cells to TAE684 can also help in the development of personalized cancer treatment strategies.
Synthesemethoden
The synthesis of TAE684 involves the reaction of 2-amino-5-bromo-N-(2,2,2-trifluoroethyl)benzamide with 4-chloropyrimidine under appropriate reaction conditions. The resulting compound is then subjected to various purification steps to obtain pure TAE684.
Wissenschaftliche Forschungsanwendungen
TAE684 has been extensively studied for its potential applications in cancer research. It has been found to be effective in inhibiting the growth of cancer cells in various types of cancer, including non-small cell lung cancer, neuroblastoma, and anaplastic large cell lymphoma. In addition, TAE684 has also been found to be effective in inhibiting the growth of cancer stem cells, which are responsible for the recurrence of cancer after treatment.
Eigenschaften
IUPAC Name |
2-anilino-N-(2,2,2-trifluoroethyl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O/c14-13(15,16)8-19-11(21)9-6-17-12(18-7-9)20-10-4-2-1-3-5-10/h1-7H,8H2,(H,19,21)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACRKEAURHDZSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=N2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-N-(2,2,2-trifluoroethyl)-5-pyrimidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5682240.png)
![2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenyl-3(2H)-pyridazinone](/img/structure/B5682257.png)


![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5682283.png)
![N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5682296.png)

![N-phenyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5682312.png)
![(3S*,4S*)-4-cyclopropyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5682321.png)

![N,3-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5682326.png)
![3-[3-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylic acid](/img/structure/B5682336.png)
![methyl 1-(cyclopropylmethyl)-3-[2-(1,4-diazepan-1-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate hydrochloride](/img/structure/B5682343.png)